molecular formula C27H24ClN3O2S B6510602 [5-(4-chlorophenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892417-54-8

[5-(4-chlorophenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B6510602
CAS No.: 892417-54-8
M. Wt: 490.0 g/mol
InChI Key: PAHXPHGEPWIHBD-UHFFFAOYSA-N
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Description

This compound is a polycyclic aromatic system featuring a tricyclic scaffold fused with heteroatoms (oxygen and nitrogen) and substituted with functional groups that modulate its physicochemical and biological properties. The core structure comprises a 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-hexaene system, which is substituted at position 5 with a 4-chlorophenyl group, at position 7 with a [(4-ethylphenyl)methyl]sulfanyl moiety, and at position 11 with a hydroxymethyl group. The 14-methyl substituent further enhances steric and electronic effects .

The compound’s structural complexity arises from its fused aromatic rings, heteroatom integration (O, N, S), and substituents. The hydroxymethyl group at position 11 may serve as a site for derivatization or hydrogen bonding in biological targets .

Properties

IUPAC Name

[5-(4-chlorophenyl)-7-[(4-ethylphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O2S/c1-3-17-4-6-18(7-5-17)15-34-27-23-12-22-20(14-32)13-29-16(2)24(22)33-26(23)30-25(31-27)19-8-10-21(28)11-9-19/h4-11,13,32H,3,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHXPHGEPWIHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of polycyclic heteroaromatic systems with fused triazatricyclic cores. Below is a comparative analysis with analogous compounds reported in the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups Biological Relevance / Applications
Target Compound Triazatricyclo[8.4.0.0³,⁸]tetradeca-hexaene 5-(4-Cl-Ph), 7-[(4-Et-Ph)CH₂S], 14-Me, 11-CH₂OH O, N, S, Cl, OH Hypothesized kinase inhibition, antimicrobial activity (inferred)
12-(4-Chlorophenyl)-7-Methyl-10-Phenyl-3,4,5,6,8,10-Hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene Hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene 12-(4-Cl-Ph), 7-Me, 10-Ph N (6 atoms), Cl Structural studies; limited bioactivity data
12-(4-Methoxyphenyl)-10-Phenyl-3,4,5,6,8,10-Hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene Hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene 12-(4-MeO-Ph), 10-Ph N (6 atoms), OMe Synthetic intermediate for bioactive tetrazolopyrimidines

Key Observations:

Core Structure Variations: The target compound’s tricyclic system (oxa-triazatricyclo) differs from hexaazatricyclo derivatives in and , which lack oxygen and sulfur atoms. This alters electron distribution and hydrogen-bonding capacity . The sulfanyl group in the target compound enhances solubility in nonpolar solvents compared to purely nitrogenated analogs, as sulfur’s polarizability facilitates hydrophobic interactions .

In contrast, methoxyphenyl groups () introduce electron-donating effects, which may stabilize charge-transfer complexes . The hydroxymethyl group in the target compound is absent in analogs, offering a unique site for covalent modifications (e.g., esterification) to optimize pharmacokinetics .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step heterocyclization, as seen in ’s fused tetrazolopyrimidines. However, the sulfanyl-ethylphenyl substituent may require thiol-ether coupling under controlled conditions to avoid oxidation .

Biological Implications :

  • While direct bioactivity data for the target compound are unavailable, structurally related hexaazatricyclic compounds () exhibit antimicrobial and kinase-inhibitory properties. The hydroxymethyl group could mimic ATP’s ribose moiety in kinase binding pockets .

Research Findings and Challenges

  • Structural Analysis : X-ray crystallography (as applied in and ) would clarify bond angles and conformations, particularly for the tricyclic core and sulfanyl bridge. Computational modeling (e.g., DFT) could predict reactivity at the hydroxymethyl site .
  • Solubility and Stability: The compound’s solubility in methanol-water mixtures (similar to ’s polar extraction methods) is likely moderate due to aromatic and heteroatom contributions. Hydrolysis of the sulfanyl group under acidic conditions remains a stability concern .
  • Synthetic Optimization : highlights challenges in regioselective functionalization of polycyclic systems. Protecting-group strategies for the hydroxymethyl substituent may be critical during synthesis .

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